molecular formula C14H18BrNO6 B1280488 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 38229-80-0

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B1280488
CAS No.: 38229-80-0
M. Wt: 376.2 g/mol
InChI Key: GXARGJWDSNIGDI-DHGKCCLASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 4-bromophenol with 2-acetamido-2-deoxy-D-glucose. The reaction is usually catalyzed by an acid or a base under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar glycosylation reactions on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its bromine atom, which can participate in specific chemical reactions and interactions that other similar compounds cannot. This makes it particularly useful in certain research and industrial applications .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(4-bromophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXARGJWDSNIGDI-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Br)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474527
Record name 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38229-80-0
Record name 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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